2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Kumada coupling Isochromane synthesis Carboxylate-directed catalysis

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is the ortho isomer required for carboxylate-directed Kumada coupling; para/meta isomers lack the geometry to direct regioselectivity. It is a bench-stable surrogate for unstable 2-(2-oxoethyl)benzoic acid, preventing oxidation, self-condensation, and polymerization. Mild acidic deprotection releases the aldehyde on demand. Essential for isochromane synthesis without cyanide. Only the ortho isomer delivers documented reactivity—positional substitutes fail.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 898767-07-2
Cat. No. B1360696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
CAS898767-07-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COC(O1)CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
InChIKeyIIGRZABTBRLTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxolan-2-ylmethyl)benzoic Acid (CAS 898767-07-2): A Stable Acetaldehyde Surrogate for Ortho‑Carboxylate‑Directed Synthesis


2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic acid (CAS 898767‑07‑2) is a bifunctional aromatic building block comprising an ortho‑benzoic acid moiety and a 1,3‑dioxolane‑protected acetaldehyde group linked through a methylene bridge. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol, a predicted pKa of 4.09±0.36 for the carboxylic acid group, and a predicted boiling point of 359.4±22.0 °C . The ortho‑carboxylate functionality provides a strong directing group for transition‑metal‑catalyzed cross‑coupling reactions, while the 1,3‑dioxolane ring serves as a stable, protected form of a reactive aldehyde synthon that can be unmasked under mild acidic conditions [1]. This unique combination of an ortho‑carboxylate directing group with a masked acetaldehyde equivalent distinguishes the compound from other benzoic acid‑dioxolane hybrids, making it a strategically valuable intermediate for isochromane synthesis and other complex heterocyclic constructions.

Why 2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


Generic substitution of 2‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid with other benzoic acid derivatives or alternative dioxolane‑containing compounds fails for three specific, quantifiable reasons. First, the ortho‑carboxylate group acts as a directing group in Pd‑catalyzed Kumada coupling, whereas the para‑substituted isomer 4‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid lacks this ortho‑directing capability, fundamentally altering reaction regioselectivity . Second, the compound provides a stable, non‑hygroscopic alternative to the highly reactive free aldehyde 2‑(2‑oxoethyl)benzoic acid, which is prone to oxidation, self‑condensation, and polymerization under standard storage and reaction conditions—a stability advantage that translates directly to reproducible synthetic outcomes . Third, positional isomers such as 3‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid and 4‑(1,3‑dioxolan‑2‑yl)benzoic acid exhibit different steric and electronic environments that preclude the carboxylate‑directed coupling chemistry documented for the ortho isomer. The evidence below quantifies these differences where direct comparative data exist and identifies class‑level inferences where head‑to‑head studies are unavailable.

Quantitative Comparative Evidence: 2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic Acid Versus Structural Analogs


Synthetic Route Differentiation: Ortho‑Carboxylate Kumada Coupling Versus Unprotected Aldehyde Approaches

2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic acid serves as the precursor to the acetaldehyde enolate synthon (1,3‑dioxolan‑2‑ylmethyl)magnesium bromide, which participates in carboxylate‑directed Kumada coupling with 2‑bromobenzoate derivatives. In a published synthetic study, the lithium carboxylate salt of 2‑bromobenzoic acid demonstrated optimal reactivity in this coupling, while addition of t‑BuOLi afforded optimal selectivity . This directed coupling approach enables the construction of the isochromane skeleton without requiring cyanide or extensive protecting group manipulations . In contrast, the free aldehyde analog 2‑(2‑oxoethyl)benzoic acid cannot be directly employed in this Grignard‑based coupling due to incompatibility of the unprotected aldehyde functionality with organomagnesium reagents, and its inherent instability necessitates immediate use or cold storage. No alternative dioxolane‑benzoic acid isomer has been reported to undergo this specific carboxylate‑directed Kumada coupling with comparable efficiency.

Kumada coupling Isochromane synthesis Carboxylate-directed catalysis

Stability Advantage: Protected Acetal Versus Free Aldehyde Functional Group

2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic acid is explicitly described as a stabilized surrogate for 2‑(2‑oxoethyl)benzoic acid (homophthalaldehydic acid), which contains a free aldehyde group . While direct quantitative stability data (e.g., degradation half‑life, oxidation rate constants) are not publicly available for this specific compound, the protection of aldehydes as 1,3‑dioxolanes is a well‑established strategy in synthetic organic chemistry to prevent oxidation, self‑condensation (aldol reactions), and polymerization. The free aldehyde 2‑(2‑oxoethyl)benzoic acid is highly reactive and requires careful handling under inert atmosphere; its procurement and storage present logistical challenges that the dioxolane‑protected analog avoids [1]. AKSci recommends long‑term storage of this compound in a cool, dry place, with no special atmospheric handling requirements noted, consistent with the enhanced stability conferred by acetal protection . This stability advantage enables multi‑step synthetic sequences where the protected aldehyde remains intact until deliberate acidic deprotection.

Chemical stability Aldehyde protection Synthetic intermediate storage

Positional Isomer Comparison: Ortho Versus Para Substitution in Cross‑Coupling Applications

The ortho‑substitution pattern of 2‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid is critical for the carboxylate‑directed Kumada coupling described by Houpis et al. (2007) . In this reaction, the lithium carboxylate salt of the ortho‑bromobenzoate derivative demonstrates a strong directing effect that differentiates electronically similar diaryl bromides and facilitates selective coupling . The para‑substituted isomer 4‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid (CAS 898767‑03‑8) possesses the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol) but lacks the ortho‑carboxylate geometry required for this directed coupling chemistry. While no direct comparative yield data between ortho and para isomers under identical coupling conditions are published, the mechanistic requirement for ortho‑carboxylate coordination to the palladium center means that the para isomer would not participate in the same directed pathway, likely resulting in either no reaction or non‑selective coupling products.

Regioselectivity Directing group effects Pd‑catalyzed coupling

Alternative Dioxolane‑Benzoic Acid Scaffolds: Different Reactivity Profiles

Several structurally related dioxolane‑benzoic acid compounds are commercially available, each with distinct synthetic utility. 4‑(1,3‑Dioxolan‑2‑yl)benzoic acid (CAS 35849‑02‑6, C₁₀H₁₀O₄, MW 194.18) lacks the methylene spacer present in the target compound; the dioxolane ring is directly attached to the para position of the aromatic ring . This compound has been investigated for antiproliferative activity against MCF‑7 and HCT‑116 cancer cell lines , a biological application not reported for the ortho‑methyl‑linked analog. 3‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic acid (CAS 898767‑05‑0, C₁₁H₁₂O₄, MW 208.21) is the meta‑positional isomer of the target compound . The target compound's specific combination of (1) ortho‑carboxylate group, (2) methylene linker, and (3) 1,3‑dioxolane acetal creates a spatial arrangement that is uniquely suited for carboxylate‑directed coupling reactions, whereas the para‑directly‑attached analog serves different applications in medicinal chemistry SAR studies. No biological activity data are available for 2‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid itself; its primary value lies in synthetic chemistry as a protected aldehyde building block.

Building block selection SAR by scaffold Dioxolane‑benzoic acid analogs

Optimal Procurement and Application Scenarios for 2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic Acid


Isochromane and Related Heterocycle Synthesis via Carboxylate‑Directed Coupling

This compound is optimally deployed as a precursor to the Grignard reagent (1,3‑dioxolan‑2‑ylmethyl)magnesium bromide for use in carboxylate‑directed Kumada coupling with 2‑bromobenzoates . The lithium carboxylate salt of the bromobenzoate coupling partner, combined with t‑BuOLi as an additive, provides the highest selectivity in the coupling reaction, enabling the construction of functionalized isochromane cores . This approach is particularly valuable for medicinal chemistry programs targeting isochromane‑containing natural products or drug candidates, as it avoids the use of cyanide and minimizes protecting group manipulations. Researchers should procure this specific ortho isomer, as the para and meta isomers lack the directing group geometry required for this transformation.

Multi‑Step Synthesis Requiring a Stable, Masked Aldehyde Building Block

2‑(1,3‑Dioxolan‑2‑ylmethyl)benzoic acid serves as a stabilized, bench‑stable surrogate for the reactive aldehyde 2‑(2‑oxoethyl)benzoic acid . The 1,3‑dioxolane acetal protects the aldehyde functionality during synthetic transformations that would otherwise be incompatible with a free aldehyde (e.g., Grignard additions, oxidations, strong base conditions) [1]. Controlled deprotection under mild acidic conditions regenerates the aldehyde at the desired synthetic step [1]. This application is relevant for pharmaceutical and agrochemical intermediate synthesis where a latent aldehyde functionality must survive multiple synthetic operations. Procurement of the protected form eliminates the supply chain and handling complications associated with the unstable free aldehyde.

Carboxylate‑Directed Cross‑Coupling Methodology Development

The ortho‑carboxylate group of this compound provides a useful model system for studying carboxylate‑directed transition‑metal‑catalyzed cross‑coupling reactions. The strong directing effect observed with the lithium carboxylate salt enables differentiation of electronically similar diaryl bromides . Methodology development groups investigating directed C–H functionalization or cross‑coupling strategies can utilize this compound as a well‑characterized substrate with documented reactivity. The commercial availability from multiple suppliers (AKSci, Bidepharm, MolCore, etc.) with purity specifications ranging from 95% to 98%+ supports reproducible experimentation . This scenario is distinct from end‑product synthesis and focuses on reaction discovery and optimization.

Positional Isomer Control in Structure‑Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring benzoic acid‑dioxolane hybrids, precise control over substitution pattern is essential. The ortho isomer (target compound) presents a different steric and electronic profile compared to the meta isomer (3‑(1,3‑dioxolan‑2‑ylmethyl)benzoic acid) and the directly‑attached para analog (4‑(1,3‑dioxolan‑2‑yl)benzoic acid) . SAR studies investigating the biological consequences of (1) substitution position (ortho, meta, para) and (2) presence/absence of the methylene spacer require procurement of each specific isomer. The target compound's documented role as a protected aldehyde building block, rather than a direct pharmacophore, makes it particularly suitable for prodrug design or as a synthetic handle for further functionalization.

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